molecular formula C9H14N4 B13324717 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

Cat. No.: B13324717
M. Wt: 178.23 g/mol
InChI Key: UKXNWXPAQXKMDT-UHFFFAOYSA-N
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Description

11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene (CAS: 1690678-90-0) is a nitrogen-rich heterocyclic compound with a molecular formula of C₉H₁₄N₄ and a molecular weight of 178.23 g/mol. Its structure comprises a tricyclic framework containing four nitrogen atoms and a methyl substituent at the 11-position. Limited commercial availability (currently out of stock) suggests its primary use in research settings .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

11-methyl-1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene

InChI

InChI=1S/C9H14N4/c1-6-11-9-10-5-7-3-2-4-8(7)13(9)12-6/h7-8H,2-5H2,1H3,(H,10,11,12)

InChI Key

UKXNWXPAQXKMDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3CCCC3CNC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The process involves stringent quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles and electrophiles for substitution reactions. The reactions are usually conducted under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways and cellular processes, making it a valuable tool in research .

Comparison with Similar Compounds

11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

  • Substituent : Ethyl group at the 11-position.
  • Molecular Formula : C₁₀H₁₆N₄ (vs. C₉H₁₄N₄ for the methyl analog).
  • Key Differences: The ethyl group increases molecular weight (192.26 g/mol) and lipophilicity compared to the methyl derivative.

{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol

  • Substituent: Methanol (-CH₂OH) at the 11-position.
  • Molecular Formula : C₁₀H₁₅N₄O (estimated).
  • This modification may alter pharmacokinetic properties compared to the hydrophobic methyl and ethyl analogs .

Structural Analogs with Modified Core Frameworks

12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene

  • Core Structure : Hexaazatricyclo system (six nitrogen atoms) vs. tetraazatricyclo (four nitrogen atoms).
  • Substituents : 4-Methoxyphenyl and phenyl groups.
  • Molecular Formula : C₂₃H₁₈N₆O (molecular weight: 394.43 g/mol).
  • Key Differences : The expanded nitrogen count and aromatic substituents suggest enhanced electronic complexity. Such features are often leveraged in coordination chemistry or as ligands for metal-binding applications .

Hypothetical Functional Implications

While direct bioactivity data for this compound are absent, structural parallels to bioactive compounds provide insights:

  • Terpene Analogs : Compounds like himachala-9,11-diene (a bicyclic terpene) exhibit pheromone activity in insects, but nitrogen-rich tricyclic systems may diverge in function due to differing electronic and steric profiles .
  • Antibacterial Potential: Oxygen-containing cyclic compounds (e.g., oxacyclotetradecane-2,11-diene) show antibacterial effects, but nitrogen-based systems like the target compound may target distinct microbial pathways .

Comparative Data Table

Compound Name Substituent/Ring Modification Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) Methyl C₉H₁₄N₄ 178.23 Nitrogen-rich, hydrophobic core
11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene Ethyl C₁₀H₁₆N₄ 192.26 (estimated) Increased lipophilicity
{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol Methanol C₁₀H₁₅N₄O 210.24 (estimated) Enhanced polarity, H-bonding capacity
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene Hexaazatricyclo, aromatic C₂₃H₁₈N₆O 394.43 Multi-nitrogen, aromatic interactions

Biological Activity

11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is a complex organic compound notable for its unique tricyclic structure and the presence of multiple nitrogen atoms. This compound has attracted attention due to its potential biological activity and applications in medicinal chemistry.

  • Molecular Formula : C9_9H14_{14}N4_4
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 1690678-90-0

The compound's structure features four nitrogen atoms within its cyclic framework, contributing to its distinctive chemical properties and potential interactions with biological targets.

Research suggests that this compound may interact with various molecular targets in biological systems. Its nitrogen-rich structure allows it to participate in hydrogen bonding and coordination with metal ions, which is critical for enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Preliminary studies indicate potential binding affinity to certain receptors that could modulate signal transduction pathways.

Case Studies

Several studies have explored the biological implications of similar compounds within the tetraazatricyclo family:

  • Antiviral Activity : A study on related compounds demonstrated inhibitory effects on viral proteases, suggesting a potential role for this compound in antiviral therapies against pathogens like SARS-CoV-2 .
  • Anticancer Properties : Research has indicated that similar nitrogen-containing heterocycles exhibit cytotoxic effects on cancer cell lines by disrupting cellular processes such as DNA replication and repair.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound better, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
11-Methyl-1,8,10-triazatricyclo[7.3.0.0]dodeca-9(11)-eneContains three nitrogen atomsModerate enzyme inhibition
1-Methyl-1H-imidazoleOne nitrogen atom in a five-membered ringAntifungal activity
1H-PyrazoleTwo nitrogen atomsAntibacterial properties

The unique arrangement of nitrogen atoms in this compound may enhance its biological activity compared to these compounds.

Potential Applications

Given its promising biological activity:

  • Drug Development : There is significant interest in exploring this compound as a lead structure for developing new therapeutic agents targeting viral infections and cancer.
  • Research Tools : Its ability to modulate biochemical pathways makes it a candidate for use in research settings to study enzyme function and receptor signaling.

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